Ethyl [5-(1H-indole-2-carbonyl)-3,4-dihydropyridin-1(2H)-yl]acetate
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Overview
Description
Ethyl 2-(5-(1H-indole-2-carbonyl)-3,4-dihydropyridin-1(2H)-yl)acetate is a complex organic compound that features both indole and dihydropyridine moieties. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals . The dihydropyridine ring is a key structural component in many calcium channel blockers, which are used to treat hypertension and other cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-(1H-indole-2-carbonyl)-3,4-dihydropyridin-1(2H)-yl)acetate typically involves multiple steps. One common method starts with the preparation of 1H-indole-2-carbonyl chloride from 1H-indole-2-carboxylic acid using thionyl chloride . This intermediate is then reacted with 3,4-dihydropyridine under basic conditions to form the desired product .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-(1H-indole-2-carbonyl)-3,4-dihydropyridin-1(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The dihydropyridine ring can be reduced to form piperidine derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Corresponding carboxylic acids.
Scientific Research Applications
Ethyl 2-(5-(1H-indole-2-carbonyl)-3,4-dihydropyridin-1(2H)-yl)acetate has various applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(5-(1H-indole-2-carbonyl)-3,4-dihydropyridin-1(2H)-yl)acetate is not fully understood. it is believed to interact with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(1H-indole-2-carbonyl)-3,4-dihydropyridine-1(2H)-yl)acetate: Similar structure but different substitution pattern.
Methyl 2-(5-(1H-indole-2-carbonyl)-3,4-dihydropyridin-1(2H)-yl)acetate: Methyl ester instead of ethyl ester.
Uniqueness
Ethyl 2-(5-(1H-indole-2-carbonyl)-3,4-dihydropyridin-1(2H)-yl)acetate is unique due to its combination of indole and dihydropyridine moieties, which confer distinct biological activities and chemical reactivity .
Biological Activity
Ethyl [5-(1H-indole-2-carbonyl)-3,4-dihydropyridin-1(2H)-yl]acetate (C18H20N2O3), a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of an indole moiety linked to a dihydropyridine structure, which is known for its biological relevance. The synthesis of this compound typically involves the reaction of indole derivatives with appropriate carbonyl and ester functionalities under controlled conditions. For instance, a common synthetic route includes using ethyl 1H-indole-2-carboxylate and various amines to form the target compound through a series of condensation reactions .
Anticancer Properties
Numerous studies have highlighted the anticancer properties of indole derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : The compound has shown activity against cervical (HeLa), lung (A549), breast (MCF-7), skin (A375), and kidney (786-O) cancer cells.
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest. For example, in MCF-7 cells, treatment with the compound resulted in an increase in early apoptosis from 0.47% to 25.44% and late apoptosis from 0.18% to 18.11% .
Kinase Inhibition
The compound has also been evaluated for its ability to inhibit key kinases involved in cancer progression:
These findings suggest that this compound may act as a multitarget agent, potentially enhancing its therapeutic efficacy.
Neuroprotective Effects
In addition to anticancer properties, there is emerging evidence that indole-based compounds can exert neuroprotective effects. This compound has been shown to interact with cholinergic pathways, which are crucial for cognitive function:
- Cholinesterase Inhibition : The compound demonstrates significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Study on Anticancer Activity
In a study published in the Beilstein Journal of Organic Chemistry, researchers synthesized a series of indole derivatives and assessed their cytotoxicity against various cancer cell lines. The results indicated that compounds similar to this compound exhibited promising anticancer activity through the modulation of apoptotic pathways .
Neuroprotective Mechanisms
A recent investigation into the neuroprotective effects of indole derivatives highlighted their ability to reduce oxidative stress and inflammation in neuronal cells. This compound was noted for its capacity to enhance neuronal survival under stress conditions by modulating signaling pathways associated with cell survival .
Properties
CAS No. |
62515-77-9 |
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Molecular Formula |
C18H20N2O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
ethyl 2-[5-(1H-indole-2-carbonyl)-3,4-dihydro-2H-pyridin-1-yl]acetate |
InChI |
InChI=1S/C18H20N2O3/c1-2-23-17(21)12-20-9-5-7-14(11-20)18(22)16-10-13-6-3-4-8-15(13)19-16/h3-4,6,8,10-11,19H,2,5,7,9,12H2,1H3 |
InChI Key |
DMQAXQPVHKEAMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1CCCC(=C1)C(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
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